molecular formula C6HCl2F3IN B13082386 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B13082386
M. Wt: 341.88 g/mol
InChI Key: FTHMZXVPUBNNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl2F3IN. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is a white to light yellow solid and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by iodination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the halogen atoms can form strong interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
  • 2,3,5-Trichloro-4-(trifluoromethyl)pyridine

Comparison: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6HCl2F3IN

Molecular Weight

341.88 g/mol

IUPAC Name

2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C6HCl2F3IN/c7-4-2(12)1-3(6(9,10)11)13-5(4)8/h1H

InChI Key

FTHMZXVPUBNNJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)I

Origin of Product

United States

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